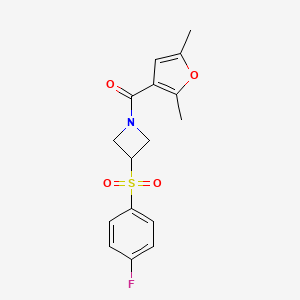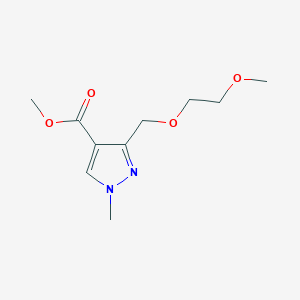
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate, also known as MRC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MRC is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have shown that Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate inhibits the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been shown to have antioxidant and hepatoprotective effects. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is also stable under normal laboratory conditions. However, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
For the study of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate include investigating its potential use in the treatment of cancer and Alzheimer's disease and further elucidating its mechanism of action.
Métodos De Síntesis
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl methyl ether in the presence of sodium hydride. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with methoxyethanol. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can also be synthesized using the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with sodium methoxide and methanol.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have antioxidant and hepatoprotective effects.
Propiedades
IUPAC Name |
methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-12-6-8(10(13)15-3)9(11-12)7-16-5-4-14-2/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJNRPMLDTTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

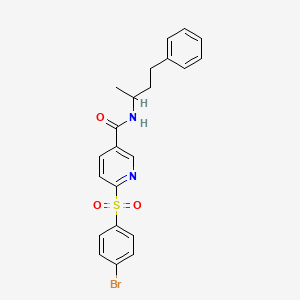
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2919805.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
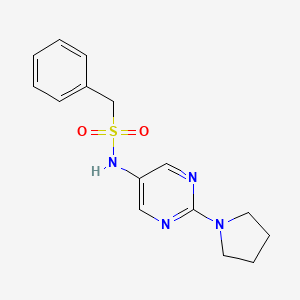
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)
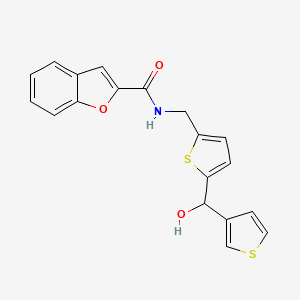
![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)
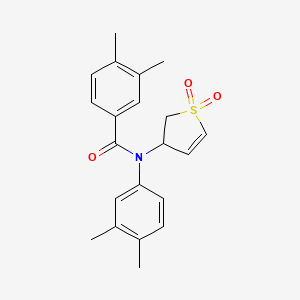
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)
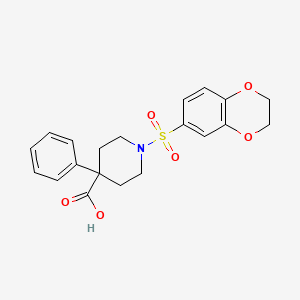
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
